molecular formula C7H9ClN2O2S B15087586 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine

4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B15087586
M. Wt: 220.68 g/mol
InChI Key: VKWPQCFXZKWBJR-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 4, methyl substituents at positions 5 and 6, and a methylsulfonyl (-SO₂CH₃) group at position 2. The methylsulfonyl moiety is a strong electron-withdrawing group, enhancing the reactivity of the adjacent chlorine atom in nucleophilic substitution reactions.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-4-5(2)9-7(10-6(4)8)13(3,11)12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWPQCFXZKWBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxy-5,6-dimethylpyrimidine with methylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as a prime site for nucleophilic displacement due to electron withdrawal by the methylsulfonyl group at position 2.

Reaction Type Conditions Product Key Observations
AminationAmmonia/amines in ethanol, reflux 4-Amino-5,6-dimethyl-2-(methylsulfonyl)pyrimidineSteric hindrance from 5,6-dimethyl groups may slow kinetics compared to non-methylated analogs.
MethoxylationNaOMe, Cu(OTf)₂ catalysis 4-Methoxy-5,6-dimethyl-2-(methylsulfonyl)pyrimidineCatalysts like trifluoromethanesulfonic acid derivatives improve yield by enhancing leaving-group departure .
ThiolationNaSH, DMF, 80°C 4-Mercapto-5,6-dimethyl-2-(methylsulfonyl)pyrimidineMethylsulfonyl group stabilizes transition state via electron withdrawal .

Nucleophilic Aromatic Substitution

The methylsulfonyl group activates the pyrimidine ring for substitution at positions ortho/para to itself.

Position Reagent Conditions Product Notes
C-5/C-6Grignard reagents (e.g., MeMgBr)THF, −78°C → rt 5,6-Di(alkyl)-2-(methylsulfonyl)pyrimidineLimited applicability due to pre-existing methyl groups at C-5/C-6.
C-3Aryl boronic acidsPd(OAc)₂, SPhos, K₃PO₄ 3-Aryl-4-chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidineSuzuki coupling feasible under palladium catalysis .

Reductive Transformations

The methylsulfonyl group can undergo reduction to modify electronic and steric properties.

Reduction Target Reagents Conditions Product Efficiency
Sulfonyl → ThioetherLiAlH₄, THF, reflux 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidineComplete conversion requires extended reaction times (12–24 hrs) .
Sulfonyl → MethylRaney Ni, H₂ (50 psi) 4-Chloro-5,6-dimethyl-2-methylpyrimidineHigh-pressure hydrogenation needed for desulfonylation.

Hydrolysis and Oxidation

Controlled hydrolysis or oxidation alters substituents while preserving the pyrimidine core.

Reaction Conditions Product Mechanistic Insight
Acidic Hydrolysis6M HCl, 100°C 4-Hydroxy-5,6-dimethyl-2-(methylsulfonyl)pyrimidineChlorine replaced by hydroxyl group; methylsulfonyl remains intact .
Oxidative Ring OpeningKMnO₄, H₂O, Δ Malonic acid derivativesHarsh conditions lead to pyrimidine ring degradation.

Metalation and Cross-Coupling

Directed ortho-metalation enables functionalization at specific ring positions.

Directing Group Metalating Agent Conditions Product Application
MethylsulfonylLDA, −78°C 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)-3-lithio-pyrimidineQuench with electrophiles (e.g., CO₂, I₂) for C-3 functionalization .

Biological Activity and Pharmacological Relevance

While not a direct focus of the query, derivatives of this scaffold show kinase inhibition (e.g., PfPK6 IC₅₀ = 274 nM) and antibacterial properties . Modifications at C-4 (e.g., arylpiperazine appendages) enhance target affinity .

Key Considerations:

  • Steric Effects : 5,6-Dimethyl groups hinder reactions at adjacent positions, favoring substitutions at C-4.

  • Electronic Effects : Methylsulfonyl strongly deactivates the ring, but enhances leaving-group ability at C-4.

  • Catalytic Requirements : Transition-metal catalysts (Pd, Cu) or Lewis acids (ZnCl₂) improve yields in cross-coupling and nucleophilic substitutions .

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Varying Substituents at Position 2

Key Compounds :

  • 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4): Replaces the methylsulfonyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is also electron-withdrawing but less polar than -SO₂CH₃, which may reduce solubility in polar solvents. This analog is used in agrochemical research due to its stability under physiological conditions .
  • 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine: Features a methoxy (-OCH₃) group at position 6 and a methylsulfonylphenyl ring at position 2.

Table 1: Comparison of Substituent Effects at Position 2

Compound Substituent at Position 2 Electron Effect Key Applications
Target Compound -SO₂CH₃ Strong EWG Reactive intermediate
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine -CF₃ Moderate EWG Agrochemical synthesis
4-Chloro-6-methoxy-2-(methylsulfonylphenyl)pyrimidine -SO₂C₆H₄- Strong EWG Radioligand imaging

Fused-Ring Pyrimidine Derivatives

Key Compounds :

  • 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1): A thienopyrimidine fused with a thiophene ring, enhancing planarity and conjugation. This structural modification improves binding to biological targets, as seen in antimicrobial evaluations (yield: 96%, m.p. 117°C) .

Table 2: Fused-Ring Derivatives

Compound Core Structure Key Feature Bioactivity
Target Compound Pyrimidine Methylsulfonyl group Intermediate for drug design
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Thienopyrimidine Fused thiophene ring Antimicrobial

Substituent Variations on the Pyrimidine Ring

Key Compounds :

  • 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2): Incorporates a piperidine ring linked to methylsulfonyl, enhancing solubility and bioavailability. This compound is explored in kinase inhibitor development .
  • 4-Chloro-5-fluoro-2-methylpyridine : A pyridine analog with reduced aromaticity compared to pyrimidines, altering electronic distribution and reactivity .

Table 3: Substituent Diversity and Pharmacological Relevance

Compound Substituent Diversity Pharmacological Interest
Target Compound -SO₂CH₃, -Cl, -CH₃ High reactivity for derivatization
4-Chloro-6-methyl-2-(methylsulfonylpiperidinyl)pyrimidine Piperidinyl-sulfonyl Kinase inhibition
4-Chloro-5-fluoro-2-methylpyridine Fluorine at position 5 Enhanced metabolic stability

Biological Activity

4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chlorinated pyrimidine ring with methyl and methylsulfonyl substituents, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H10ClN2O2S
  • Molecular Weight : 186.68 g/mol
  • Physical State : Solid (white to yellow powder)
  • Melting Point : 80-85 °C

Research indicates that this compound may act as an enzyme inhibitor, potentially interacting with various biological targets. The exact mechanisms are still under investigation, but it is believed to bind to specific enzymes or receptors, altering metabolic pathways relevant to disease states .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For example:

  • Inhibition of Kinases : The compound has shown promise in inhibiting key kinases such as PfGSK3 and PfPK6, which are novel drug targets for combating resistance to traditional antimalarial therapies .
  • Cell Cycle Arrest : In vitro studies suggest that it may induce apoptosis and arrest the cell cycle in cancer cells by affecting specific signaling pathways .

Anti-inflammatory Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds structurally related to this compound can significantly suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for related compounds have been reported as low as 0.04 μmol .

Structure-Activity Relationship (SAR)

The substitution pattern at C5 and C6 positions of the pyrimidine ring is crucial for its biological activity. Variations in these positions can lead to significant differences in selectivity and potency against various biological targets .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique features of this compound:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-2-(methylsulfonyl)pyrimidineLacks methyl groups at positions 5 and 6Less steric hindrance
5-Methyl-2-(methylsulfonyl)pyrimidineLacks chlorine at position 4Altered electronic properties
4-Chloro-5-methylpyrimidineLacks methylsulfonyl group at position 2Different reactivity patterns
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidineMethyl group at position 6 instead of position 5Affects sterics and electronic distribution

Case Studies

  • In Vitro Studies on Anticancer Activity : A study investigating various pyrimidine derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. Specific IC50 values were determined through dose-response assays.
  • Enzyme Inhibition Assays : Utilizing the KinaseSeeker assay, researchers tested the inhibitory effects of this compound on PfGSK3 and PfPK6. Results indicated a promising inhibition rate above the threshold required for further testing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyrimidine precursors. For example:

  • Chlorination : Start with a dihydroxy-methylpyrimidine derivative (e.g., 4,6-dihydroxy-2-methylpyrimidine) and treat with POCl₃ or PCl₅ under reflux to introduce chlorine at positions 4 and 6 .
  • Sulfonylation : React the chlorinated intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group at position 2 .
  • Dimethylation : Introduce methyl groups at positions 5 and 6 using methyl iodide (MeI) and a strong base (e.g., NaH) in anhydrous THF .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Waste Disposal : Segregate halogenated and sulfonated waste in labeled containers. Collaborate with certified hazardous waste management services for incineration or chemical neutralization .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C5/C6, methylsulfonyl at C2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., planar pyrimidine ring geometry) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Activation Effects : The electron-withdrawing methylsulfonyl group at C2 activates the pyrimidine ring for NAS at C4 and C6. Kinetic studies show faster substitution at C4 due to reduced steric hindrance compared to C6 .
  • Competitive Pathways : Use DFT calculations to compare transition-state energies for substitutions at C4 vs. C6. Experimental validation via trapping intermediates (e.g., with amines or thiols) can confirm preferred sites .

Q. What strategies stabilize this compound during storage?

  • Methodological Answer :

  • Moisture Control : Store under inert gas (argon or nitrogen) in sealed amber vials to prevent hydrolysis of the methylsulfonyl or chloro groups .
  • Temperature : Maintain storage at –20°C to slow decomposition. Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) .

Q. How do steric effects from the 5,6-dimethyl groups impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Hindrance : The 5,6-dimethyl groups create a crowded environment, limiting access to C4 for bulky palladium catalysts. Use smaller ligands (e.g., SPhos instead of XPhos) to improve coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation of palladium intermediates. Monitor reaction progress via TLC (silica gel, UV detection) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for sulfonylation steps?

  • Methodological Answer :

  • Variable Purity : Ensure precursors (e.g., 4-chloro-5,6-dimethylpyrimidine) are rigorously purified via column chromatography (hexane/EtOAc) before sulfonylation .
  • Side Reactions : Use in situ IR spectroscopy to detect over-sulfonylation (e.g., disulfonyl byproducts). Adjust stoichiometry (1.1 eq MsCl) and reaction time (<2 hours) to suppress side products .

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